molecular formula C13H10O B12437149 2-Nona-1,7-dien-3,5-diynylfuran

2-Nona-1,7-dien-3,5-diynylfuran

Cat. No.: B12437149
M. Wt: 182.22 g/mol
InChI Key: GRBKWAXRYIITKG-UHFFFAOYSA-N
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Description

2-Nona-1,7-dien-3,5-diynylfuran is a chemical compound with the molecular formula C13H10O. It is characterized by a furan ring attached to a nona-1,7-dien-3,5-diynyl chain. This compound is known for its unique structure, which includes conjugated double and triple bonds, making it an interesting subject for chemical research and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nona-1,7-dien-3,5-diynylfuran typically involves the coupling of furan derivatives with alkyne-containing compounds. One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Nona-1,7-dien-3,5-diynylfuran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Partially or fully saturated nona-1,7-dien-3,5-diynylfuran derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

2-Nona-1,7-dien-3,5-diynylfuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Nona-1,7-dien-3,5-diynylfuran involves its interaction with molecular targets through its conjugated double and triple bonds. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules. The compound’s ability to undergo electrophilic and nucleophilic reactions makes it a versatile agent in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    2-[(1Z,7E)-nona-1,7-dien-3,5-diyn-1-yl]furan: A structural isomer with similar chemical properties.

    Bicyclo[3.2.2]nona-3,6,8-trienyl anion: A compound with a similar carbon skeleton but different functional groups.

    Atractylodin: A compound with a similar furan ring and alkyne chain .

Uniqueness

Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-nona-1,7-dien-3,5-diynylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c1-2-3-4-5-6-7-8-10-13-11-9-12-14-13/h2-3,8-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBKWAXRYIITKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC#CC#CC=CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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